Trimethylphosphine

Catalog No.
S560426
CAS No.
594-09-2
M.F
C3H9P
M. Wt
76.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylphosphine

CAS Number

594-09-2

Product Name

Trimethylphosphine

IUPAC Name

trimethylphosphane

Molecular Formula

C3H9P

Molecular Weight

76.08 g/mol

InChI

InChI=1S/C3H9P/c1-4(2)3/h1-3H3

InChI Key

YWWDBCBWQNCYNR-UHFFFAOYSA-N

SMILES

CP(C)C

Synonyms

trimethyl phosphine

Canonical SMILES

CP(C)C

Ligand in Organometallic Chemistry:

Trimethylphosphine readily forms complexes with various transition metals, acting as a ligand. These complexes play a crucial role in various catalytic processes, including:

  • Hydroformylation: The conversion of alkenes into aldehydes using carbon monoxide and hydrogen .
  • Hydrogenation: The addition of hydrogen to an unsaturated bond .
  • Hydrocarbonylation: The introduction of a formyl group (CHO) into an organic molecule .

The ability of trimethylphosphine to donate electrons to the metal center makes it a valuable tool for researchers studying and developing new catalysts for these important reactions.

Precursor for Synthesis of Other Organophosphorus Compounds:

Trimethylphosphine serves as a versatile building block for the synthesis of various organophosphorus compounds, which are essential in numerous scientific fields. Some examples include:

  • Phosphine ligands: Modified trimethylphosphine ligands with different functional groups can be obtained, offering researchers a wider range of options for tailoring catalyst properties .
  • Phosphonium salts: These salts find applications in various areas, such as ionic liquids, flame retardants, and pharmaceutical research .
  • Phosphine oxides: These compounds are used as ligands, flame retardants, and extractants in various separation processes .

The diverse reactivity of trimethylphosphine allows researchers to access a wide range of essential organophosphorus compounds for further investigation and development.

Research into its own properties:

Trimethylphosphine itself is also a subject of ongoing research due to its interesting properties, such as:

  • Bonding behavior: Studying the bonding interactions between trimethylphosphine and different elements helps researchers understand fundamental chemical principles and develop new theoretical models .
  • Spectroscopic studies: Investigating the interaction of trimethylphosphine with various forms of radiation (e.g., infrared, NMR) provides valuable insights into its structure and dynamics .

Trimethylphosphine is an organophosphorus compound with the chemical formula P CH3 3\text{P CH}_3\text{ }_3. It is a colorless liquid characterized by a strong, unpleasant odor typical of alkylphosphines. This compound exhibits pyramidal geometry with approximate C3vC_{3v} symmetry, where the bond angles between carbon and phosphorus are around 98.698.6^\circ . Trimethylphosphine is notable for its role as a ligand in coordination chemistry, forming complexes with various metals due to its basicity and steric properties .

Trimethylphosphine is a highly toxic compound. It can cause severe health problems, including respiratory distress, organ damage, and nerve poisoning, upon inhalation, ingestion, or skin contact. PMe₃ is also flammable and may ignite spontaneously in air.

Safety Precautions:

  • Handle trimethylphosphine only in a well-ventilated fume hood wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator.
  • Store PMe₃ in airtight containers under inert atmosphere and at low temperatures.
  • Properly dispose of waste containing trimethylphosphine according to hazardous waste disposal regulations.
, primarily involving proton transfer and oxidation. Its pKa value is approximately 8.65, allowing it to react with strong acids to form salts of the form [HP CH3 3]X[\text{HP CH}_3\text{ }_3]X, a reversible reaction . In the presence of strong bases, such as alkyl lithium compounds, it can undergo deprotonation to yield P CH3 2CH2Li\text{P CH}_3\text{ }_2\text{CH}_2\text{Li} . Additionally, trimethylphosphine can be oxidized to form phosphine oxide when treated with oxygen .

Several methods exist for synthesizing trimethylphosphine:

  • Reaction of Triphenyl Phosphite with Methylmagnesium Chloride:
    • The reaction takes place in dibutyl ether:
    3CH3MgCl+P OC6H5 3P CH3 3+3C6H5OMgCl3\text{CH}_3\text{MgCl}+\text{P OC}_6\text{H}_5\text{ }_3\rightarrow \text{P CH}_3\text{ }_3+3\text{C}_6\text{H}_5\text{OMgCl}
    This method allows for the distillation of trimethylphosphine from the reaction mixture .
  • From Phosphorus Trichloride and Methyl Lithium:
    • An improved synthesis yields about 60% of trimethylphosphine:
    PCl3+3CH3LiP CH3 3+3LiCl\text{PCl}_3+3\text{CH}_3\text{Li}\rightarrow \text{P CH}_3\text{ }_3+3\text{LiCl}
    This method is noted for its efficiency in producing the compound .

Trimethylphosphine has several important applications:

  • Ligand in Coordination Chemistry: It serves as a ligand for transition metals, forming complexes that are utilized in catalysis and materials science .
  • Chemical Synthesis: It acts as a reducing agent and is involved in various organic reactions, including those catalyzed by diselenides .
  • Pharmaceuticals: Some derivatives of trimethylphosphine are explored for their potential therapeutic applications due to their reactivity with biological molecules .

Trimethylphosphine has been studied for its interactions with various anions and molecules. For instance, proton-transfer reactions involving trimethylphosphine and atomic oxygen anion have been quantitatively measured, revealing multiple reaction pathways including proton transfer and nucleophilic addition followed by methane loss . These studies highlight its acidity compared to water and other common solvents.

Several compounds are similar to trimethylphosphine in structure and reactivity:

Compound NameFormulaNotable Features
TriethylphosphineP C2H5)3\text{P C}_2\text{H}_5)_3Larger ethyl groups increase steric hindrance
TriphenylphosphineP C6H5)3\text{P C}_6\text{H}_5)_3Bulkier structure; used extensively in organic synthesis
DimethylphenylphosphineP C6H4(CH3)2)\text{P C}_6\text{H}_4(\text{CH}_3)_2)Combines properties of both methyl and phenyl groups

Trimethylphosphine is unique due to its smaller size and higher basicity compared to triethyl- and triphenylphosphines, making it particularly effective as a ligand in coordination complexes where steric hindrance is a concern .

XLogP3

-0.1

Boiling Point

37.5 °C

Melting Point

-85.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (92.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

594-09-2

Wikipedia

Trimethylphosphine

Dates

Modify: 2023-08-15

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